
I-BRD9
Overview
Description
I-BRD9 is a selective cellular chemical probe designed to inhibit the bromodomain of BRD9, a protein implicated in transcriptional regulation and cancer progression. It exhibits potent anti-tumor activity across multiple malignancies, including acute myeloid leukemia (AML), gallbladder carcinoma (GBC), and prostate cancer . This compound achieves its effects through BRD9 inhibition, leading to apoptosis, ferroptosis, and cell cycle arrest, with minimal systemic toxicity in preclinical models . Its selectivity (>700-fold over BET bromodomains and >200-fold over BRD7) makes it a valuable tool for studying BRD9-specific pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :
- Formation of an imidazopyridine core.
- Introduction of a trifluoromethyl group at a specific position on the core.
- Functionalization with an ethyl group and a carboximidamide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
I-BRD9 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as trifluoromethyl and carboximidamide, involves nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Imidazopyridine derivatives
- Trifluoromethylating agents
- Ethylating agents
- Carboximidamide precursors
The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and selectivity .
Major Products
The major product of these reactions is this compound itself, characterized by its potent and selective binding to BRD9, with significant selectivity over other bromodomains .
Scientific Research Applications
I-BRD9 has been extensively used in scientific research to study the role of BRD9 in various biological processes . Some of its key applications include:
Stem Cell Research: This compound has been used to investigate the role of BRD9 in the self-renewal and differentiation of human embryonic stem cells, highlighting its importance in stem cell biology.
Epigenetics: As a bromodomain inhibitor, this compound is a valuable tool for studying chromatin remodeling and gene expression regulation.
Mechanism of Action
I-BRD9 exerts its effects by selectively binding to the bromodomain of BRD9, thereby inhibiting its interaction with acetylated lysine residues on histone tails . This inhibition disrupts the function of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, leading to changes in gene expression. BRD9 is involved in the regulation of the TGF-β/Activin/Nodal signaling pathway, which plays a crucial role in cell differentiation and cancer progression .
Comparison with Similar Compounds
Selectivity and Structural Specificity
I-BRD9 vs. BET Inhibitors (e.g., JQ1):
- Mechanistic Differences: While JQ1 disrupts BET-mediated oncogene transcription (e.g., MYC), this compound specifically downregulates BRD9-dependent genes (e.g., CST1, IER3) linked to PI3K/AKT signaling and cell cycle arrest .
This compound vs. Other BRD9 Inhibitors (e.g., BI-7273, BI-9564, LP99):
- Potency and Selectivity: this compound (Kd = 9 nM for BRD9) shows superior selectivity over BRD7 compared to BI-9564, which has 12-fold lower selectivity . BI-7273, initially reported as non-selective, was later found to exhibit BRD9 specificity comparable to this compound . LP99, another BRD9 inhibitor, shares similar selectivity but lacks in vivo efficacy data .
- Structural Insights: Crystal structures reveal that this compound binds the BRD9 acetyl-lysine pocket with distinct hydrogen bonding to Asn100, a critical residue for its selectivity .
Mechanism of Action
Apoptosis vs. Ferroptosis Induction:
- This compound primarily induces apoptosis in AML cells, evidenced by PARP/caspase cleavage and Z-VAD-FMK-mediated rescue . In contrast, compounds like RSL3 are specialized ferroptosis inducers, but this compound also triggers ferroptosis as a secondary mechanism, enhancing its anti-leukemic effects .
Cell Cycle Arrest:
- This compound upregulates CDKN1A and CDKN2B, driving G1/S arrest in AML and gallbladder cancer cells . This mechanism contrasts with CDK4/6 inhibitors (e.g., palbociclib), which directly target cell cycle kinases rather than epigenetic regulators .
PI3K/AKT Pathway Modulation:
- In gallbladder cancer, this compound suppresses CST1, a PI3K/AKT activator, unlike PI3K inhibitors (e.g., 740Y-P) that directly target the pathway. Co-treatment with 740Y-P reverses this compound’s effects, highlighting its unique upstream regulatory role .
Synergistic Effects with Chemotherapeutics
*CI: Combination Index; TGI%: Tumor Growth Inhibition Percentage.
Toxicity Profile
- BET inhibitors (e.g., JQ1) often cause thrombocytopenia and gastrointestinal toxicity due to broad BET family targeting .
Biological Activity
I-BRD9 is a selective chemical probe targeting the bromodomain-containing protein 9 (BRD9), which plays a significant role in various biological processes, particularly in cancer biology and immune response. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies that highlight its mechanisms and potential therapeutic applications.
Overview of BRD9
BRD9 is a member of the bromodomain and extraterminal domain (BET) family, which recognizes acetylated lysine residues on histones, influencing chromatin dynamics and gene expression. The inhibition of BRD9 has been linked to various oncogenic processes, making it a target for cancer therapy.
Discovery and Selectivity of this compound
This compound was developed through structure-based design, achieving over 700-fold selectivity for BRD9 compared to other BET proteins and 200-fold selectivity over BRD7. This selectivity is crucial for studying BRD9's biological functions without interference from other bromodomain-containing proteins .
This compound functions primarily by inhibiting BRD9's interaction with transcription factors, leading to altered gene expression profiles. Studies have demonstrated that treatment with this compound results in significant changes in gene expression related to immune responses and tumor proliferation.
Key Findings from Research Studies
-
Osteoclastogenesis Promotion :
- In bone marrow-derived macrophages (BMDMs), this compound treatment led to a dose-dependent increase in osteoclast-related genes such as Acp5 and Mmp9, indicating its role in promoting osteoclast differentiation .
- RNA sequencing revealed that 211 genes were downregulated while 184 were upregulated following this compound treatment, highlighting its impact on the transcriptional landscape during osteoclastogenesis .
-
Gene Regulation :
- In Kasumi-1 cells, this compound treatment resulted in the downregulation of genes involved in oncogenic pathways, such as CLEC1, DUSP6, FES, and SAMSN1. .
- Gene set enrichment analysis indicated that pathways related to immune responses were significantly affected by this compound treatment, showcasing its potential in modulating immune function .
Data Tables
Biological Activity | Gene Expression Changes | Concentration (μM) | Effect |
---|---|---|---|
Osteoclastogenesis | Increased Acp5, Mmp9 | 1 | Promotes differentiation |
Gene Regulation | Downregulation of CLEC1, DUSP6, FES, SAMSN1 | 0.5 | Alters oncogenic pathways |
Case Study 1: Osteoclast Differentiation
In a study examining the effects of this compound on BMDMs, researchers observed that treatment with 1 μM this compound significantly increased the number and size of TRAP+ multinucleated osteoclasts. This was associated with enhanced expression of osteoclast-specific markers, demonstrating this compound's potential role in bone metabolism .
Case Study 2: Cancer Cell Lines
In Kasumi-1 leukemia cells, this compound was shown to selectively regulate genes involved in cell proliferation and immune response. The results indicated that this compound could serve as a valuable tool for understanding BRD9's role in cancer biology and for developing new therapeutic strategies targeting BRD9 .
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which I-BRD9 inhibits BRD9, and how can researchers validate its selectivity in vitro?
this compound competitively binds to the BRD9 bromodomain, disrupting its interaction with acetylated lysine residues on histones. To validate selectivity, researchers should:
- Perform RNA sequencing (RNA-Seq) to compare transcriptional changes induced by this compound with those from BRD9 genetic knockdown (e.g., shRNA or CRISPR). High concordance between datasets confirms on-target effects .
- Use competitive binding assays (e.g., fluorescence polarization) to measure this compound’s affinity for BRD9 versus other bromodomains (e.g., BET family proteins) .
- Compare results with structurally distinct BRD9 inhibitors (e.g., BI-9564, dBRD9) to rule off-target effects .
Q. How should researchers design experiments to assess this compound’s impact on cellular differentiation pathways?
- Conduct gene ontology (GO) analysis of RNA-Seq data from this compound-treated cells to identify enriched pathways (e.g., TGF-β, Wnt signaling) .
- Perform time-course Western blotting to monitor phosphorylation status of pathway components (e.g., SMAD2/3 in TGF-β signaling) .
- Use pluripotency assays (e.g., alkaline phosphatase staining) in stem cells treated with this compound to quantify changes in self-renewal capacity .
Q. What methodologies resolve contradictions between BRD9 genetic knockdown and this compound pharmacological inhibition data?
Discrepancies may arise from off-target inhibitor effects, incomplete BRD9 depletion, or temporal differences in transcriptional regulation. To address this:
- Perform orthogonal validation using multiple BRD9 inhibitors (e.g., this compound, dBRD9) and genetic tools (e.g., shRNA, CRISPR) .
- Analyze dose-response curves to distinguish BRD9-specific effects from cytotoxicity .
- Integrate ChIP-seq data to confirm BRD9 chromatin occupancy changes post-treatment .
Advanced Research Questions
Q. How can researchers optimize this compound combination therapies for synergistic effects in cancer models?
- Calculate combination indices (CI) using the Chou-Talalay method. For example, this compound + doxorubicin showed CI >1 (synergistic) in rhabdoid tumor models .
- Prioritize compounds targeting complementary pathways (e.g., DNA damage agents like carboplatin) and validate synergy in 3D organoid models to mimic tumor heterogeneity .
- Monitor apoptosis and cell cycle arrest via flow cytometry to distinguish additive vs. synergistic mechanisms .
Q. What experimental frameworks are recommended to study this compound’s role in epigenetic reprogramming?
- Perform ATAC-seq or Hi-C to map chromatin accessibility changes after this compound treatment, focusing on super-enhancer (SE) regions regulated by BRD9 .
- Use CRISPR-interference (CRISPRi) to dissect BRD9’s contribution to SE-driven oncogenes (e.g., Sox8 in renal cell carcinoma) .
- Combine single-cell RNA-seq with CUT&Tag to resolve cell-type-specific BRD9 dependencies in heterogeneous populations .
Q. How can researchers reconcile transcriptomic and proteomic data discrepancies in this compound studies?
- Apply multi-omics integration (e.g., RNA-Seq + mass spectrometry) to identify post-transcriptional regulatory nodes (e.g., microRNA-mediated silencing) .
- Use kinetic modeling to account for delays between mRNA and protein expression (e.g., pluripotency factors like NANOG) .
- Validate findings with phosphoproteomics to assess signaling pathway activation states .
Q. What strategies identify BRD9’s regulatory partners in lineage-specific differentiation?
- Perform co-immunoprecipitation (Co-IP) followed by mass spectrometry to map BRD9-containing complexes (e.g., ncBAF) in differentiated cells .
- Use CRISPR-Cas9 screens to identify synthetic lethal partners of BRD9 in specific lineages (e.g., SMARCC2 in neural crest differentiation) .
- Employ luciferase reporter assays to test BRD9’s modulation of TGF-β/Activin-responsive promoters .
Q. How can researchers investigate this compound resistance mechanisms in preclinical models?
- Conduct longitudinal RNA-Seq on this compound-treated cells to identify adaptive transcriptional programs (e.g., compensatory BET protein upregulation) .
- Use ChIP-seq to profile BRD4/BRD9 co-occupancy at resistance-associated enhancers .
- Validate candidate resistance drivers (e.g., Sox17) via CRISPR knockout in organoid models .
Q. Methodological Resources
Properties
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.